molecular formula C29H28OP+ B12667822 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone CAS No. 6623-42-3

1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone

Cat. No.: B12667822
CAS No.: 6623-42-3
M. Wt: 423.5 g/mol
InChI Key: SVHPQBPOHOMHJX-UHFFFAOYSA-N
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Description

1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is a unique organic compound characterized by its complex structure, which includes a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone typically involves the reaction of a phenyl-substituted ketone with a triphenylphosphine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and triphenylphosphoranyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces alcohols.

Scientific Research Applications

1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism by which 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.

    1-Phenyl-5-mercaptotetrazole: Studied for its antifungal properties.

    3-Methyl-4-formyl-1-phenyl-5-pyrazolone: Used in the synthesis of coordination compounds with lanthanides.

Uniqueness: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is unique due to its combination of a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6623-42-3

Molecular Formula

C29H28OP+

Molecular Weight

423.5 g/mol

IUPAC Name

(5-oxo-5-phenylpentyl)-triphenylphosphanium

InChI

InChI=1S/C29H28OP/c30-29(25-15-5-1-6-16-25)23-13-14-24-31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2/q+1

InChI Key

SVHPQBPOHOMHJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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